(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone
Description
Introduction to Thiazolidine-Thiophene Hybrid Compounds
Historical Development of Thiazolidine-Based Heterocycles
Thiazolidines, characterized by a five-membered ring containing nitrogen and sulfur, have been integral to medicinal chemistry since the early 20th century. The parent compound, thiazolidine, was first synthesized in 1935 via the condensation of cysteamine and formaldehyde. Its derivatives gained prominence with the discovery of penicillin in the 1940s, whose β-lactam-thiazolidine hybrid structure revolutionized antibiotic therapy. The 1990s saw the rise of thiazolidinediones (e.g., pioglitazone), which modulate peroxisome proliferator-activated receptors (PPARs) for diabetes treatment. Recent advances, such as Kaboudin’s one-pot synthesis of thiazolidin-4-ones using triethylamine catalysis, have expanded access to structurally diverse analogs.
Key Milestones in Thiazolidine Chemistry
Significance of Thiophene Moiety in Bioactive Compounds
Thiophene, a sulfur-containing heterocycle, serves as a bioisostere for benzene in drug design due to its improved pharmacokinetic properties. Its electron-rich π-system facilitates interactions with biological targets, while its smaller size reduces steric hindrance. Notable thiophene-based drugs include Cephoxitin (antibiotic) and Thenaldine (anti-inflammatory). Hybridization with thiazolidine, as seen in the title compound, leverages thiophene’s ability to enhance solubility and metabolic stability. For instance, Erdosteine, a thiophene-containing antioxidant, demonstrates reduced oxidative stress in chronic obstructive pulmonary disease.
Biological Activities of Thiophene Derivatives
Rationale for 3,4-Dichlorophenyl Substitution Pattern
The 3,4-dichlorophenyl group confers distinct advantages:
- Electron-Withdrawing Effects : Chlorine atoms increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins.
- Lipophilicity : The hydrophobic Cl substituents improve membrane permeability, as demonstrated by antimicrobial thiazolidines with MIC values of 75 μg/mL against Streptomyces species.
- Steric Guidance : The para-chlorine directs molecular orientation, optimizing binding to hydrophobic pockets.
In a 2024 study, pyrazolyl–thiazole–thiophene hybrids with dichlorophenyl groups exhibited superior antibacterial activity compared to non-halogenated analogs, underscoring the substituent’s role in bioactivity.
Positioning Within Current Heterocyclic Chemistry Research
The integration of thiazolidine, thiophene, and dichlorophenyl motifs aligns with three contemporary trends:
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS2/c15-10-4-3-9(8-11(10)16)14-17(5-7-20-14)13(18)12-2-1-6-19-12/h1-4,6,8,14H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUKHDNGHGKPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone typically involves the reaction of 3,4-dichlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a thiazolidine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidin-3-yl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity : Compounds derived from thiazolidinones have shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer). For instance, derivatives were synthesized and tested, revealing IC₅₀ values ranging from 0.02 to 17.02 μM for cancer cells and 0.47 to 13.46 μM for normal cells, indicating selective toxicity towards cancer cells .
-
Mechanisms of Action :
- Induction of apoptosis: Some derivatives have been shown to increase early and late apoptotic events in cancer cells.
- Cell cycle arrest: Specific compounds induce cell cycle arrest at the S and G₂/M phases, which is crucial for inhibiting tumor growth.
- Inhibition of tubulin polymerization: Certain derivatives exhibit weak inhibitory activity against tubulin polymerization, which is a target for many anticancer drugs .
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 7c | HT29 | 0.02 | Apoptosis induction |
| 7i | MCF7 | 0.47 | Cell cycle arrest |
| 7j | A2780 | 13.46 | Tubulin inhibition |
Anti-inflammatory Properties
The anti-inflammatory potential of thiazolidinone derivatives has been explored through their interaction with cyclooxygenase enzymes:
- COX Inhibition : Compounds have demonstrated inhibitory activity against COX-2, a key enzyme involved in inflammation. For example, some derivatives showed IC₅₀ values ranging from 0.42 to 29.11 μM against COX-2 compared to celecoxib . This suggests that these compounds could be developed into anti-inflammatory agents with better gastrointestinal safety profiles than traditional non-steroidal anti-inflammatory drugs.
Drug Delivery Systems
The integration of thiazolidinone derivatives into nanoparticle-based drug delivery systems is an emerging area of research:
- Targeted Delivery : Nanoparticles can be functionalized with thiazolidinone compounds to enhance the targeting of cancer cells while minimizing side effects on normal tissues. The combination of targeted ligands with these compounds could improve therapeutic efficacy .
Case Study 1: Thiazolidinone Derivatives in Cancer Therapy
A study focused on the synthesis and evaluation of a series of thiazolidinone derivatives showed promising results in reducing tumor volumes in Ehrlich solid carcinoma-bearing mice when administered at specific doses . The compounds not only inhibited tumor growth but also displayed significant anti-migration activity in wound-healing assays.
Case Study 2: Anti-inflammatory Applications
In another investigation, thiazolidinone derivatives were assessed for their ability to reduce inflammation in animal models. The results indicated that certain compounds significantly lowered inflammatory markers compared to controls, suggesting their potential as new anti-inflammatory agents .
Mechanism of Action
The mechanism of action of (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes of interest. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Frameworks
Thiazole vs. Thiazolidine Derivatives
- (4-(3,4-Dichlorophenyl)thiazol-2-yl)(thiophen-2-yl)methanone (4r): Synthesized via α-oxothioamides and 3,4-dichlorophenacyl bromide, this compound replaces the thiazolidine core with a thiazole ring (aromatic, unsaturated). Yield: 68% .
- 2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one :
Features a thiazolidin-4-one core (with a ketone at position 4) and a thiadiazole substituent. The 2,4-dichlorophenyl group differs in substitution pattern from the target’s 3,4-dichlorophenyl, which may influence electronic properties and steric interactions .
Thiophene-Linked Methanones
- [2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone: Contains a thiophene-linked methanone but replaces the thiazolidine ring with a propoxy chain. The 3-hydroxypropoxy group introduces polarity and hydrogen-bonding capacity, absent in the target compound .
Benzothiophene Derivatives
- The acrylonitrile group and methoxy substituents confer distinct electronic profiles, with reported GI50 values <10 nM in anticancer assays .
Physicochemical Properties
The target compound’s lack of reported melting point limits direct comparison, but pyrazoline derivatives (e.g., 3n ) with bulky substituents exhibit higher melting points (149–151°C), suggesting increased crystallinity .
Computational and Crystallographic Analysis
- Structural Refinement : SHELXL and OLEX2 are widely used for crystal structure determination of similar compounds, enabling precise analysis of bond lengths and angles . The target compound’s saturated thiazolidine ring may exhibit distinct torsional angles compared to aromatic analogs.
Biological Activity
The compound (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone is a thiazolidine derivative that has garnered attention for its diverse biological activities. Thiazolidines are known for their pharmacological potential, including antibacterial, antifungal, and anticancer properties. This article explores the synthesis, biological activity, and relevant research findings related to this compound.
Synthesis
The synthesis of thiazolidine derivatives typically involves the condensation of thiazole or thiazolidine with various electrophiles. For this compound, the synthetic route likely includes the reaction of 3,4-dichlorobenzaldehyde with a thiophenyl-substituted thiazolidine under acidic or basic conditions. The use of solvents and catalysts can influence yield and purity.
Antimicrobial Activity
Thiazolidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiazole ring exhibit significant activity against various bacterial strains. For instance, derivatives similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | S. aureus | 25 µg/mL |
| B | E. coli | 50 µg/mL |
| C | P. aeruginosa | 30 µg/mL |
Anticancer Activity
Thiazolidine derivatives have also been investigated for their anticancer properties. Studies have shown that certain compounds exhibit cytotoxic effects on various cancer cell lines. For example, compounds with electron-withdrawing groups like dichloro substituents demonstrated enhanced antiproliferative activity against cancer cells . The IC50 values for these compounds in different cancer cell lines were found to be significantly lower than those of standard chemotherapy agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | HT29 | 1.61 |
| E | Jurkat | 1.98 |
| F | A431 | <1.00 |
The biological activity of thiazolidine derivatives can be attributed to their ability to interact with cellular targets. For instance, the presence of halogen substituents enhances the lipophilicity and bioavailability of these compounds, facilitating their entry into cells where they can exert their effects . Molecular docking studies suggest that these compounds may inhibit specific enzymes or receptors involved in cell proliferation and survival.
Case Studies
Several case studies highlight the efficacy of thiazolidine derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated a series of thiazolidine compounds against multiple bacterial strains, revealing that those with a dichlorophenyl moiety exhibited superior antibacterial activity compared to their non-substituted counterparts.
- Anticancer Properties : In vitro studies demonstrated that certain thiazolidine derivatives could induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential therapeutic application in oncology.
Q & A
Basic: What synthetic routes are employed to prepare (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone, and how is its structural integrity validated?
Answer:
The synthesis typically involves condensation reactions between appropriately substituted thiazolidinone precursors and thiophene derivatives. For example, similar compounds are synthesized via electrophilic substitution of phenylisothiocyanate with chloroacetyl chloride under basic conditions, followed by cyclization . Post-synthesis, structural validation employs:
- Single-crystal X-ray diffraction (SC-XRD) to confirm bond lengths, angles, and stereochemistry (e.g., triclinic crystal system with ) .
- Spectroscopic techniques : -NMR for proton environments, IR for functional groups (e.g., C=O stretches at ~1700 cm), and mass spectrometry for molecular weight confirmation .
Basic: How are physicochemical properties (e.g., solubility, thermal stability) of this compound characterized for experimental applications?
Answer:
- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (chloroform) using UV-Vis spectroscopy or gravimetric analysis.
- Thermal stability : Assessed via thermogravimetric analysis (TGA) to determine decomposition temperatures () and differential scanning calorimetry (DSC) for phase transitions .
- Hygroscopicity : Evaluated under controlled humidity conditions to inform storage protocols.
Advanced: What experimental strategies resolve contradictions in reported biological activity data across different studies?
Answer:
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:
- Standardized dose-response curves across multiple models (e.g., cancer vs. non-cancer cells) .
- Comparative meta-analysis of raw datasets to identify confounding variables (e.g., solvent effects, incubation time) .
- Mechanistic validation : Use siRNA knockdown or competitive binding assays to confirm target specificity .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Answer:
- In vitro assays : Enzyme inhibition studies (e.g., kinase assays) paired with molecular docking to predict binding interactions with target proteins (e.g., using AutoDock Vina) .
- Omics approaches : Transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment.
- In vivo models : Use transgenic organisms or xenografts to study bioavailability and metabolic pathways .
Advanced: What methodologies evaluate the environmental persistence and ecotoxicological risks of this compound?
Answer:
- Environmental fate studies : Measure hydrolysis rates (pH-dependent), photodegradation (UV exposure), and adsorption coefficients () in soil/water systems .
- Ecotoxicology :
- Acute toxicity : LC tests on model organisms (e.g., Daphnia magna).
- Chronic effects : Multi-generational studies on reproductive or developmental endpoints .
- Biotic transformations : Metabolite profiling via LC-MS to identify persistent or toxic byproducts .
Advanced: How can computational modeling optimize the compound’s pharmacokinetic profile for therapeutic applications?
Answer:
- ADME prediction : Tools like SwissADME estimate absorption (LogP), cytochrome P450 interactions, and blood-brain barrier permeability.
- QSAR modeling : Correlate structural modifications (e.g., chloro-substitution on phenyl rings) with activity/toxicity trends .
- Free-energy perturbation (FEP) : Simulate ligand-receptor binding affinities to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
